2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one typically involves the reaction of 4-methyl-1,3-oxazole with chloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product . Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic substitution: Substituted oxazole derivatives.
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives.
Scientific Research Applications
2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It can also act as a ligand for receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one: Unique due to its specific substitution pattern on the oxazole ring.
2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one: Similar structure but contains a sulfur atom instead of oxygen.
2-Chloro-1-(4-methyl-1,3-imidazol-5-yl)ethan-1-one: Contains a nitrogen atom in place of oxygen.
Uniqueness
This compound is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties . Its versatility as a building block and its potential therapeutic applications make it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-4-6(5(9)2-7)10-3-8-4/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSWGKLXYCOCDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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